Fenebrutinib's therapeutic potential in MS stems from its ability to target two critical cell types by inhibiting the BTK enzyme.
The following diagram illustrates the primary signaling pathways inhibited by this compound in different cell types.
This compound inhibits BTK signaling in B-cells and microglia. [1] [2]
A key preclinical study provided evidence for its effect on human microglia. The research demonstrated that this compound specifically blocks the detrimental effects of microglial Fc gamma receptor (FcγR) activation, which can lead to cytokine release and neurite damage. In contrast, the study found that this compound did not significantly impact signaling pathways linked to Toll-like receptor 4 (TLR4) and NLRP3, or the process of myelin phagocytosis, indicating a targeted mechanism of action [2].
The dual mechanism of action is supported by robust experimental and clinical data.
A 2024 study characterized this compound's effects on human microglia using the following key methodology [2]:
This study confirmed that this compound blocks FcγR-mediated neuroinflammation and damage in human cells [2].
Phase II and III clinical trials have demonstrated the translational success of this mechanism. The table below summarizes key efficacy outcomes.
| Trial (Phase) | Patient Population | Key Efficacy Findings |
|---|---|---|
| FENopta OLE (Phase II) [3] | Relapsing MS (96 weeks) | Annualized Relapse Rate (ARR) of 0.06 (approx. one relapse every 17 years); 0 new T1 Gd+ brain lesions; no disability progression. |
| FENhance 2 (Phase III) [1] [4] | Relapsing MS (96 weeks) | Significantly reduced ARR compared to active control (teriflunomide). |
| FENtrepid (Phase III) [1] [5] | Primary Progressive MS (120 weeks) | Non-inferior to ocrelizumab in delaying composite confirmed disability progression; numerical benefit as early as week 24. |
Understanding the metabolism and safety profile is crucial for drug development professionals.
The table below summarizes the key quantitative pharmacokinetic parameters of this compound, derived from population pharmacokinetic (popPK) modeling and in vitro studies [1] [2].
| Parameter | Value / Description | Source / Context |
|---|---|---|
| Molecular Weight | 664.8 g/mol | In vitro data [1] |
| logP | 3.3 | Measured [1] |
| pKa | pKa1: 5.0, pKa2: 3.7 (diprotic base) | In vitro data [1] |
| Plasma Protein Binding (fu,p) | 0.197 (19.7% unbound) | Measured [1] |
| Blood-to-Plasma Ratio (B/P) | 0.61 | Measured [1] |
| Primary Clearance Pathway | Hepatic metabolism, predominantly via CYP3A4 [1] | In vitro and clinical data |
| popPK Model Structure | 3-compartment model with linear elimination and a flexible absorption transit compartment model [2] | Phase 1 and Phase 2 data in healthy subjects and RA patients |
| Apparent Clearance (CL/F) | 52% higher in healthy subjects compared to patients with Rheumatoid Arthritis (RA) [2] | Population PK analysis |
| Half-life (t1/2) | 4 to 10 hours [3] | Phase 1 single and multiple ascending dose studies |
A deep understanding of this compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial for predicting its behavior in the body.
This compound's DDI profile is complex, as it is both a substrate and an inhibitor of key enzymes and transporters. The table below summarizes its interaction potential as a perpetrator [3].
| Interaction Target | In Vitro Inhibition | Clinical DDI Observation (with probe substrates) | Mechanistic Conclusion |
|---|---|---|---|
| CYP3A | Time-dependent inhibitor (TDI) [3] | ~2-fold increase in Midazolam AUC [3] | Clinical inhibitor of CYP3A [3] |
| BCRP | IC50 = 9.40 μM [3] | ~2.7-fold increase in Rosuvastatin AUC; Cmax increase larger than AUC [1] [3] | Primary cause of Rosuvastatin DDI is intestinal BCRP inhibition [1] [3] |
| OATP1B | IC50 = 19.7 μM (OATP1B1), 7.15 μM (OATP1B3) [3] | Increase in Rosuvastatin and Simvastatin exposure [3] | Not a clinical OATP1B inhibitor (based on endogenous biomarker data) [3] |
A pivotal approach to understanding these complex DDIs was the use of the endogenous biomarkers coproporphyrin I (CP-I) and CP-III. Despite in vitro data showing OATP1B inhibition, this compound administration caused no change in CP-I or CP-III plasma levels in clinical studies. This key finding demonstrated that the observed clinical DDIs with statins were caused primarily by inhibition of CYP3A and BCRP, rather than OATP1B [3].
Furthermore, a unique DDI was observed when this compound was co-administered with itraconazole (a strong CYP3A inhibitor). Contrary to expectations, itraconazole decreased this compound's Cmax while increasing its AUC. A PBPK model incorporating the effect of drug-excipient complexation revealed that hydroxypropyl-β-cyclodextrin (H-β-CD), an excipient in the itraconazole solution, complexed with this compound in the gut, delaying its absorption and rationalizing the unexpected PK profile [1].
The following methodologies are critical for evaluating this compound's pharmacokinetic and interaction properties.
In Vitro Transporter Inhibition Assay [3]
In Vitro CYP Inhibition and Time-Dependent Inhibition (TDI) [3]
Clinical DDI Study with Endogenous Biomarkers [3]
Model-informed approaches have been central to this compound's development strategy [2].
The workflow below illustrates how these components are integrated in a PBPK-based MIDD approach for this compound.
PBPK Model-Informed Drug Development Workflow for this compound [1] [3]
This compound is a Bruton’s tyrosine kinase (BTK) inhibitor. BTK is a crucial component in signaling cascades following B-cell antigen receptor (BCR) activation in B cells and Fcγ receptor (FcγR) in myeloid cells [2]. Inhibition of BTK can thus modulate both B-cell and myeloid cell functions, which is the rationale for its use in autoimmune diseases [2].
The diagram below outlines the logical workflow for assessing complex DDIs using a combination of clinical probes and endogenous biomarkers.
Workflow for Mechanistic Assessment of Complex DDIs [3]
Fenebrutinib's potential in MS stems from its capacity to simultaneously target two key pathological processes: peripheral inflammation driven by B-cells and compartmentalized inflammation within the CNS driven by microglia [1] [2]. The following diagram illustrates the key signaling pathways inhibited by this compound in B-cells and microglia.
Key signaling pathways inhibited by this compound in B-cells and microglia.
The following table summarizes the design and key findings from pivotal clinical trials and a central preclinical study.
| Study Name / Type | Design & Methodology | Key Efficacy Findings | Safety Findings |
|---|
| Phase II FENopta Trial (NCT05119569) [3] | Design: 12-week double-blind, placebo-controlled, 109 RMS patients. Primary Endpoint: Number of new T1-Gd+ brain lesions at weeks 4, 8, 12. Extension: Open-label extension (OLE) to 192 weeks. | 12-week: Significant reduction in new T1-Gd+ and new/enlarging T2 lesions vs. placebo [3]. 96-week OLE: Annualized Relapse Rate (ARR) of 0.06 (≈1 relapse/17 years); no disability progression; zero new T1-Gd+ lesions [4] [5]. | Consistent with prior studies. Most common AEs: COVID-19 (10%), UTI (10%). Serious AEs in 2% of patients; one case of elevated liver enzymes resolved after discontinuation [4] [5]. | | Phase III FENhance 2 (RMS) [6] [7] | Design: 96-week, randomized, double-blind, double-dummy, active-comparator (teriflunomide). Primary Endpoint: Annualized Relapse Rate (ARR). | Significantly reduced ARR compared to teriflunomide [6] [7]. | Consistent safety profile; liver safety consistent with earlier studies [6] [7]. | | Phase III FENtrepid (PPMS) [6] [7] | Design: 120-week, randomized, double-blind, double-dummy, active-comparator (ocrelizumab). Primary Endpoint: Confirmed disability progression. | Non-inferior to ocrelizumab in delaying disability progression, with benefits seen as early as week 24 [6] [7]. | Consistent safety profile; liver safety consistent with earlier studies [6] [7]. | | Preclinical Study (Human Microglia) [2] | Models: Human iPSC-derived microglia, brain tricultures (neurons, astrocytes, microglia), immunocompetent human brain organoids. Stimuli: FcγR activation. Assays: Cytokine/chemokine measurement, imaging for cell clustering/neurite damage, RNA sequencing. | Blocked FcγR-induced cytokine release, microglial clustering, and neurite damage. No major impact on TLR4/NLRP3 signaling or myelin phagocytosis [2]. | N/A (Preclinical) |
This compound represents a significant advancement in the MS therapeutic landscape. Its unique profile as a reversible, dual-targeting, and CNS-penetrant BTK inhibitor allows it to address both the acute relapses and the chronic progression of the disease [1]. The positive Phase III results across both relapsing and primary progressive MS confirm its potential to become a first-in-class oral high-efficacy therapy for the entire MS spectrum [6] [7].
Regulatory submissions to health authorities are expected following the completion of the ongoing Phase III program [7]. A key consideration for developers and regulators will be the management of liver safety, which led to a temporary clinical hold in the U.S. in 2024, though the profile has been manageable in trials [8].
The pharmacodynamic effects of fenebrutinib are quantified through clinical, radiological, and soluble biomarkers across Phase II and III studies. The table below summarizes the key efficacy and biomarker data.
| Biomarker / Outcome | Study Phase & Duration | Result with this compound | Significance / Comparator |
|---|---|---|---|
| Annualized Relapse Rate (ARR) | Phase II OLE (96 weeks) [1] [2] | 0.06 | Equates to ~1 relapse every 17 years [1] [2] |
| T1 Gadolinium-Enhancing (T1-Gd+) Lesions | Phase II OLE (96 weeks) [1] [2] [3] | 0 lesions detected | Markers of active inflammation; indicates suppression of focal inflammatory activity [1] [3] |
| New/Enlarging T2 Lesions (annualized rate) | Phase II OLE (96 weeks) [1] [2] | 0.34 (switched from placebo group) | Decreased from 6.72 at end of 12-week double-blind period [1] [2] |
| Neurofilament Light Chain (NfL) | Phase II OLE (96 weeks) [3] | Decreased to healthy donor range | Blood/CSF biomarker of neuroaxonal injury; reduction indicates reduced neuronal damage [3] |
| Disability Progression (EDSS) | Phase II OLE (96 weeks) [1] [2] [3] | No progression observed | Measured by Expanded Disability Status Scale (EDSS) [1] [3] |
| Relapse Reduction (ARR) in RMS | Phase III (FENhance 2, ≥96 weeks) [4] [5] | Significantly reduced ARR | Active comparator: teriflunomide [4] [5] |
| Disability Progression in PPMS | Phase III (FENtrepid, ≥120 weeks) [4] [5] | Non-inferior to ocrelizumab | Primary endpoint: time to onset of composite confirmed disability progression (cCDP12) [4] [5] |
The key findings on this compound's pharmacodynamics are derived from a structured clinical development program. Here are the detailed methodologies for the core studies.
This compound is an oral, reversible, and non-covalent inhibitor of Bruton’s Tyrosine Kinase (BTK). Its key pharmacodynamic property is its ability to cross the blood-brain barrier and exert dual inhibition on both peripheral and central nervous system (CNS) compartments of inflammation [4] [5] [7].
The following diagram illustrates the proposed mechanism of this compound in multiple sclerosis, highlighting the dual inhibition of peripheral B cells and CNS-resident microglia.
This dual mechanism of action allows this compound to potentially address both the acute inflammatory relapses driven by peripheral B cells and the chronic, smoldering disability progression linked to compartmentalized inflammation within the CNS [4] [7].
The core metabolic events involving fenebrutinib's piperazine ring are hydroxylation and subsequent dehydration, which lead to bioactivation [1]. The table below summarizes the characterized reactive intermediates and adducts stemming from this process.
| Reactive Intermediate | Trapping Agent Used | Number of Adducts Identified | Key Proposed Metabolic Steps on Piperazine Ring |
|---|---|---|---|
| Iminium ions | Potassium Cyanide (KCN) | 4 [1] | Hydroxylation followed by dehydration (loss of water) [1]. |
| 6-iminopyridin-3(6H)-one | Glutathione (GSH) | 5 [1] | N-dealkylation and hydroxylation of the adjacent pyridine ring [1]. |
| Aldehyde | Methoxylamine | 6 [1] | Oxidation of the hydroxymethyl group on the pyridine moiety (not on the piperazine ring itself) [1]. |
The following diagram illustrates the primary bioactivation pathway for the formation of iminium intermediates from the piperazine ring.
Bioactivation pathway of the piperazine ring to iminium ions.
The characterization of these pathways relied on specific in vitro and in silico methods.
The core experimental workflow for identifying metabolites and reactive intermediates involved the following steps [1]:
Computational tools were used to predict metabolic soft spots and structural alerts:
StarDrop (WhichP450 module) and DEREK [1].
The bioactivation of fenebrutinib to iminium ions is proposed to occur specifically on its piperazine ring. The pathway involves initial enzymatic hydroxylation, followed by dehydration to form unstable, electrophilic iminium intermediates. These reactive species were identified experimentally by trapping them with potassium cyanide (KCN) to form stable cyano-adducts for analysis [1] [2].
The diagram below illustrates this proposed bioactivation pathway.
This pathway is part of a broader metabolic profile for this compound. The table below summarizes the different types of metabolites and reactive intermediates that have been characterized.
| Metabolite/Adduct Type | Key Structural Feature Involved | Number Identified | Primary Trapping Agent |
|---|---|---|---|
| Phase I Metabolites [1] [2] | Piperazine ring, Pyridine ring, Oxetane ring | 10 | N/A |
| Iminium Ion Intermediates [1] [2] | Piperazine ring | 4 | Potassium Cyanide (KCN) |
| Aldehyde Intermediates [1] [2] | Hydroxymethyl group on Pyridine | 6 | Methoxylamine |
| Iminoquinone Intermediates [1] [2] | Pyridine ring | 5 | Glutathione (GSH) |
The following methodology, based on the research, details how the iminium ion pathway was characterized in vitro [1] [2].
Step 1: In Silico Prediction
Step 2: In Vitro Incubation
Step 3: Analysis and Characterization
Beyond reactive metabolite formation, this compound exhibits high metabolic lability, as shown by the following quantitative stability parameters from a separate UPLC-MS/MS study [3].
| Metabolic Stability Parameter | Value |
|---|---|
| In vitro Half-life (T₁/₂) | 13.93 minutes |
| Intrinsic Clearance (CLint) | 58.21 mL/min/kg |
This high clearance and short half-life indicate that this compound is rapidly metabolized in the liver [3], which is consistent with the extensive formation of metabolites and reactive intermediates.
Safety Profile: The formation of 15 different reactive intermediates (including iminium ions, aldehydes, and iminoquinones) is proposed as a potential mechanistic explanation for this compound's observed adverse effects, such as elevated liver enzymes (alanine aminotransferase elevation) [1] [3]. It is important to note that recent Phase III clinical results from November 2025 report that "liver safety was consistent with previous this compound studies," suggesting this toxicity is manageable [4] [5].
Mechanism of Action: this compound is an investigational, reversible, non-covalent Bruton's tyrosine kinase (BTK) inhibitor. It is brain-penetrant and designed to inhibit both B-cell and microglial activation, which is relevant for treating multiple sclerosis (MS) [4] [6]. Its high metabolic lability is a distinct pharmacokinetic consideration from its primary therapeutic mechanism.
Recent Clinical Status: As of late 2025, this compound has reported positive Phase III results in both relapsing and primary progressive MS. Regulatory submissions are anticipated after the readout of a second Phase III RMS study in the first half of 2026 [4] [5].
The diagram below illustrates the complete experimental workflow for identifying fenebrutinib metabolites and reactive intermediates using LC-ITMS.
The following protocols detail the specific methodologies for this compound metabolite identification using LC-Ion Trap Mass Spectrometry (LC-ITMS).
1. In Vitro Metabolic Incubation System
2. Sample Processing Protocol
1. Liquid Chromatography Conditions
2. Ion Trap Mass Spectrometry Parameters
Table 1: Phase I Metabolites of this compound Identified by LC-ITMS
| Metabolite ID | Retention Time (min) | m/z Value | Structural Modification | Proposed Metabolic Reaction |
|---|---|---|---|---|
| M1 | 18.4 | 494.3 | Hydroxylation + N-dealkylation | Piperazine ring metabolism [1] |
| M2-M10 | Various | Various | Multiple modifications | Hydroxylation, oxidation, N-dealkylation, N-oxidation [1] |
Table 2: Reactive Intermediate Adducts of this compound
| Adduct Type | Trapping Agent | Example Adduct (m/z) | Reactive Intermediate Captured | Metabolic Activation Site |
|---|---|---|---|---|
| Cyanide adducts | KCN | M11/KCN (620.3) | Iminium ions | Piperazine ring [1] |
| GSH conjugates | Glutathione | M15/GSH (799.3) | 6-Iminopyridin-3(6H)-one | Pyridine ring [1] |
| Methoxylamine | Methoxylamine | Multiple adducts | Aldehyde intermediates | Hydroxymethyl group oxidation [1] |
The diagram below illustrates the key metabolic pathways and bioactivation mechanisms of this compound identified through LC-ITMS analysis.
The table below summarizes the key findings from clinical studies that have successfully measured fenebrutinib levels in human CSF:
| Study / Trial Phase | Dosing Regimen | CSF Sampling Time | Mean CSF Concentration (ng/mL) | Significance / Interpretation |
|---|---|---|---|---|
| Phase II FENopta Study (subgroup) [1] | 200 mg, twice daily for 12 weeks | After 12 weeks of continuous treatment | 43.1 ng/mL | Confirms this compound is CNS-penetrant; concentration is sufficient for target engagement based on preclinical IC90 estimates [1]. |
| Non-Human Primate (NHP) Study [2] | 10 mg/kg, single daily oral dose | Not specified (crossover study) | 12.9 ng/mL (kp,uu CSF=0.15) | Provided an estimate of CSF exposure; however, the study concluded this level was below the estimated IC90 for target inhibition [2]. |
The following diagram outlines the high-level workflow for assessing this compound's CNS penetration in a clinical trial, based on the methodologies used in the FENopta study [1] [3].
Workflow Steps:
The ability to measure this compound in the CSF is critical because it provides direct evidence for its proposed mechanism of action in multiple sclerosis.
The publicly available sources, such as clinical trial registries, press releases, and published papers, confirm that CSF concentration was measured and report the resultant data. However, they do not contain the granular, step-by-step Application Notes or Protocols used in the laboratory for the bioanalysis itself. These detailed methodologies—covering sample preparation, specific LC-MS/MS parameters, calibration standards, and validation data—are typically proprietary and are held by the sponsor (Genentech/Roche) or described in internal, non-public documents.
For laboratory scientists aiming to establish their own bioanalytical method, the recommended path is to develop a sensitive LC-MS/MS assay, as this is the industry standard for the quantitative determination of small molecule drugs in biological fluids.
The fenebrutinib Phase III clinical development program for RMS consists of two pivotal, similarly-designed trials: FENhance 1 (NCT04586010) and FENhance 2 (NCT04586023) [1] [2]. The design of these studies is summarized in the table below.
| Trial Feature | FENhance 1 & 2 (RMS) Design |
|---|---|
| Clinical Phase | Phase III [1] |
| Study Design | Multicenter, randomized, double-blind, double-dummy, parallel-group [1] [2] |
| Patient Population | Adult patients (18-55 years) with Relapsing Multiple Sclerosis (RMS). EDSS score ≤ 5.5. Required relapse activity or presence of active brain lesions [3]. |
| Sample Size | ~1,497 patients across both studies [1] [2] |
| Randomization | 1:1 to this compound or active comparator [1] |
| Intervention Groups | - Experimental: Oral this compound twice a day + placebo matched to teriflunomide once a day [1] [3].
This compound is an investigational oral, reversible, and non-covalent inhibitor of Bruton’s tyrosine kinase (BTK) [1] [4]. Its design as a non-covalent inhibitor contributes to high potency and selectivity, and its pharmacokinetic profile allows it to cross the blood-brain barrier (BBB) [1] [4]. This dual ability to target peripheral inflammation and compartmentalized inflammation within the central nervous system (CNS) is a key differentiator.
The following diagram illustrates the dual mechanism of action of this compound, targeting both peripheral B cells and CNS-resident microglia.
Recent preclinical studies have characterized the pharmacological effects of this compound in human microglia and complex human brain cell systems, including brain tricultures and immunocompetent human brain organoids (IMHBOs) [4]. The experimental workflow for these key mechanistic studies is outlined below.
The following table consolidates the key efficacy and safety findings from the this compound clinical trials in RMS and the related PPMS trial, which provides context for its effect on progression.
| Parameter | FENhance 2 (RMS) Results | FENtrepid (PPMS) Results | Phase II FENopta OLE (RMS) Results |
|---|---|---|---|
| Primary Endpoint | Significantly reduced ARR vs. teriflunomide (at least 96 weeks) [1] [2] | Non-inferior to ocrelizumab in delaying cCDP12 (at least 120 weeks); numerical benefit as early as week 24 [1] [2] | N/A (Open-Label Extension) |
| Key Efficacy Metrics | N/A (Full data pending) | N/A (Full data pending) | - ARR: 0.04 [5]
The Phase III results for this compound demonstrate its potential to become a first-in-class, high-efficacy oral treatment for both relapsing and primary progressive forms of MS [1] [2]. Its unique, reversible, non-covalent BTK inhibition and demonstrated ability to penetrate the CNS address key unmet needs by targeting both acute relapses and chronic disability progression.
The second RMS trial, FENhance 1, is expected to read out in the first half of 2026. Following this, Roche plans to consolidate data from the entire program for submission to global regulatory authorities [1] [7] [6]. If approved, this compound could significantly reshape the MS treatment landscape.
The Phase III clinical development program for fenebrutinib in Multiple Sclerosis (MS) comprises three pivotal studies investigating its efficacy in different forms of the disease [1] [2].
| Study Name | Clinical Phase | Patient Population | Sample Size | Treatment Arms & Dosing Regimen | Treatment Duration | Primary Endpoint(s) |
|---|
| FENhance 1 & 2 [1] [2] | Phase III | Relapsing Multiple Sclerosis (RMS) | ~1,497 total (across two trials) | 1: this compound 200 mg orally twice daily + Teriflunomide-matching placebo once daily. 2: Teriflunomide 14 mg orally once daily + this compound-matching placebo twice daily. | At least 96 weeks | Annualized Relapse Rate (ARR) [1] [2]. | | FENtrepid [1] [2] [3] | Phase III | Primary Progressive Multiple Sclerosis (PPMS) | 985 | 1: this compound 200 mg orally twice daily + Ocrelizumab-matching placebo infusion every 6 months. 2: Ocrelizumab 600 mg IV infusion every 6 months + this compound-matching placebo twice daily. | At least 120 weeks | Time to onset of 12-week Composite Confirmed Disability Progression (cCDP12) [1] [2]. |
The following table summarizes the top-line efficacy and safety results from the recent Phase III trial readouts.
| Outcome Measure | FENhance 2 (RMS) vs. Teriflunomide | FENtrepid (PPMS) vs. Ocrelizumab | Supporting Phase II FENopta Data (RMS) |
|---|---|---|---|
| Primary Endpoint | Significantly reduced Annualized Relapse Rate (ARR) [1] [2]. | Met primary endpoint; this compound was non-inferior in delaying composite confirmed disability progression [1] [2] [4]. | N/A |
| Key Efficacy Results | N/A | A numerical benefit for this compound was observed as early as Week 24 and lasted throughout the observation period [1] [2] [5]. | At 96 weeks in the Open-Label Extension (OLE): • ARR of 0.06 (approx. one relapse every 17 years) [6]. • Zero new T1 gadolinium-enhancing (T1-Gd+) lesions detected [6]. • No observed disability progression (EDSS) [6]. | | Safety Profile | Liver safety was consistent with previous this compound studies. Additional data is under evaluation [1] [2]. | Liver safety was consistent with previous this compound studies [1] [2]. | Safety profile consistent with previous studies. Most common AEs (≥5%): COVID-19 (10%), UTI (10%), pharyngitis (6%), respiratory tract infection (5%). Asymptomatic, reversible liver enzyme elevations were observed [6] [7]. |
The following diagram illustrates the design of the Phase III FENtrepid trial, which is representative of the double-blind, double-dummy methodology used across the this compound Phase III program [1] [3].
Diagram Title: Phase III FENtrepid Trial Design for PPMS
This compound's dosing regimen is designed to support its unique dual mechanism of action, which is illustrated in the pathway diagram below.
Diagram Title: this compound's Dual Mechanism of Action in MS
This compound is an oral, reversible, and non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor [1] [7]. Its optimized pharmacokinetic profile allows it to act both peripherally and centrally [1] [2]:
This dual inhibition underpins the potential of this compound to reduce both disease activity and disability progression, addressing a key unmet need in MS treatment [1].
The robust Phase III program for this compound demonstrates a consistent and well-tolerated dosing regimen of 200 mg orally, twice daily, across both relapsing and primary progressive forms of MS. The dual mechanism of action, targeting both peripheral B-cells and central microglia, provides a strong scientific rationale for its efficacy in reducing relapses and slowing disability progression. The research community eagerly awaits the full data presentations and the results of the second RMS trial, FENhance 1, expected in the first half of 2026 [1] [2] [8].
Fenebrutinib (FBB), an orally available Bruton's tyrosine kinase inhibitor currently in Phase III clinical trials for B-cell malignancies and autoimmune disorders, undergoes extensive metabolism that can generate reactive intermediates capable of causing adverse effects. This document provides detailed methodologies for characterizing FBB metabolites and trapping reactive species using potassium cyanide (KCN) and glutathione (GSH). The protocols leverage LC-MS/MS with MS³ capability to identify and characterize unstable electrophilic intermediates through their stable adducts, enabling early assessment of bioactivation potential in drug development.
This compound represents a promising therapeutic agent for B-cell tumors and autoimmune conditions but has been associated with adverse effects including nausea, vomiting, bleeding, and elevated liver enzymes [1]. These toxicities may stem from metabolic bioactivation where reactive electrophilic intermediates form during hepatic metabolism. These intermediates can covalently bind to cellular macromolecules, potentially leading to direct organ damage or immune-mediated toxicity [2].
Trapping experiments using nucleophilic agents such as KCN and GSH provide a robust approach to characterizing these reactive intermediates. KCN specifically traps iminium ions, while GSH conjugates with various electrophiles including iminoquinone species [1]. This application note details standardized protocols for conducting these trapping studies, enabling reliable detection and characterization of reactive metabolites during early drug development stages.
Purpose: To predict susceptible sites of metabolism and potential toxicity using computational tools.
Procedure:
Metabolic Site Prediction:
Toxicity Prediction:
Purpose: To generate and trap reactive metabolites of FBB using liver microsomes.
Procedure:
Preparation of Incubation Mixture:
Reaction Initiation and Termination:
Purpose: To separate, detect, and characterize FBB metabolites and trapped adducts.
Procedure:
Chromatographic Conditions:
Mass Spectrometry Parameters:
FBB (m/z 665) displays a characteristic fragmentation pattern that serves as a reference for metabolite identification:
Table 1: Summary of this compound Metabolites and Trapped Adducts
| Analysis Type | Number Identified | Key Examples | Mass Observations | Proposed Bioactivation Pathway |
|---|---|---|---|---|
| Phase I Metabolites | 10 | M1 (m/z 494.3) | Hydroxylation + N-dealkylation | CYP450-mediated oxidation |
| KCN Adducts | 4 | M11/KCN (m/z 620.3) | Cyanide addition to iminium | Piperazine ring iminium ion |
| GSH Adducts | 5 | M15/GSH (m/z 799.3) | GSH conjugation to iminoquinone | Pyridine ring iminoquinone |
| Methoxylamine Adducts | 6 | Not specified | Aldehyde trapping | Oxidation of hydroxymethyl pyridine |
The experimental data reveal three primary bioactivation pathways for FBB:
Iminium Ion Formation: N-dealkylation followed by hydroxylation of the piperazine ring generates iminium intermediates trapped by KCN [1]
Aldehyde Formation: Oxidation of the hydroxymethyl group on the pyridine moiety yields reactive aldehydes trapped by methoxylamine
Iminoquinone Formation: N-dealkylation and hydroxylation of the pyridine ring produce iminoquinone reactive intermediates trapped by GSH [1]
Figure 1: Bioactivation pathways of this compound and trapping mechanisms. This compound undergoes CYP450-mediated metabolism to form Phase I metabolites that can further bioactivate through three primary pathways, each generating distinct reactive intermediates that are trapped by specific nucleophilic agents.
KCN Adduct Analysis:
GSH Adduct Analysis:
Figure 2: Workflow for comprehensive metabolite identification using LC-MS/MS with MS³ capability. The process begins with sample preparation and progresses through sequential stages of mass spectrometric analysis and data interpretation to elucidate metabolite structures.
Table 2: Troubleshooting Guide for this compound Trapping Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Low adduct signal | Insufficient microsomal activity | Verify NADPH freshness; check microsome viability |
| Poor chromatographic separation | Column degradation or inappropriate gradient | Recondition/replace column; optimize gradient |
| High background noise | Trapping agent interference | Include controls without substrate; optimize trapping agent concentration |
| Inconsistent fragmentation | Incorrect collision energy | Perform collision energy optimization for each adduct |
| Weak MS³ signals | Low precursor ion abundance | Increase injection concentration; use longer accumulation times |
System Suitability:
Control Experiments:
Data Validation:
The combination of KCN and GSH trapping experiments with LC-MS/MS analysis provides a powerful approach for identifying reactive intermediates in this compound metabolism. The detection of 15 distinct reactive intermediates derived from FBB and its phase I metabolites highlights the significant bioactivation potential of this compound [1].
These protocols enable researchers to:
The comprehensive characterization of FBB metabolism and bioactivation pathways facilitates the design of next-generation BTK inhibitors with improved safety profiles, ultimately reducing the risk of idiosyncratic drug reactions in clinical use.
The key findings and methodological descriptions from relevant research are summarized in the table below.
| Aspect | Description from Literature |
|---|---|
| General Objective | Characterize pharmacological/functional properties of fenebrutinib in human microglia and complex human brain cell systems [1]. |
| Cell Models Used | Human iPSC-derived microglia (iMicroglia), brain tricultures (with astrocytes/neurons), immunocompetent human brain organoids (IMHBOs) [1]. |
| Key Pathway Targeted | Fc gamma receptor (FcγR) activation pathway [1]. |
| Treatment & Stimulation | Microglia pre-treated with this compound, then stimulated. Specific stimulants not fully detailed in available excerpts. |
| Functional Readouts | Cytokine/chemokine release, microglial clustering, neurite damage in brain tricultures/organoids [1]. |
| Molecular Readouts | Gene expression analysis (RNA sequencing); pathways: inflammation, matrix metalloproteinase production, cholesterol metabolism [1]. |
| Pathways Unaffected | TLR4 signaling, NLRP3 inflammasome signaling, myelin phagocytosis [1]. |
| Comparative Potency | One dissertation suggests this compound required high concentrations to exert effects on microglia vs. other BTK inhibitors [2]. |
Based on the described methods [1], the general workflow for assessing this compound's effect on human microglia can be conceptualized as follows. Please note that specific details like cell seeding density, exact compound concentrations, and stimulation durations are not fully specified in the available sources.
The diagram below illustrates the specific microglial signaling pathway targeted by this compound, as identified in the research [1].
When designing a protocol based on this information, consider the following points extrapolated from the literature:
Bruton’s tyrosine kinase (BTK) is an intracellular signaling enzyme that regulates both B-lymphocyte and myeloid cell functions, making it a promising therapeutic target for autoimmune disorders like multiple sclerosis (MS) [1]. Fenebrutinib is a potent, selective, noncovalent, reversible, and brain-penetrant BTK inhibitor currently in Phase III clinical trials for relapsing and primary progressive MS [1] [2]. A key challenge in neuroscience has been the limited translatability of rodent models, particularly for studying human-specific microglial functions [1]. This application note provides a detailed protocol for utilizing immunocompetent human brain organoids (IMHBOs) to model neuroinflammation and assess the efficacy of this compound in blocking distinct human microglial signaling pathways, specifically those activated via the Fc gamma receptor (FcγR) [1].
The integration of microglia into brain organoids is critical, as their absence can lead to overlooked inflammatory effects, as demonstrated in studies of viral infection responses where only microglia-containing organoids replicated the full scope of neural damage and the protective effects of drugs like ibuprofen [3]. The "Hi-Q" method for generating high-quantity, high-quality brain organoids ensures the reproducibility required for robust drug screening [4].
Recent research demonstrates that this compound specifically blocks the deleterious effects of microglial FcγR activation in human brain cell systems [1] [5]. The tables below summarize the core findings and the specific pathways investigated.
Table 1: Summary of this compound's Effects on Human Microglial Pathways
| Pathway or Process | Impact of this compound | Observed Outcomes / Key Metrics |
|---|---|---|
| Fc Gamma Receptor (FcγR) | Blocks (Inhibits) | Reduces cytokine/chemokine release, prevents microglial clustering, reduces neurite damage [1] |
| Cholesterol Metabolism | Modulates | Gene expression changes identified [1] |
| Matrix Metalloproteinase (MMP) Production | Modulates | Gene expression changes identified [1] |
| Toll-like Receptor 4 (TLR4) | No Significant Impact | No significant effect on associated inflammatory pathways [1] [5] |
| NLRP3 Inflammasome | No Significant Impact | No significant effect on inflammasome activation [1] [5] |
| Myelin Phagocytosis | No Significant Impact | Phagocytic activity remains unchanged [1] |
Table 2: Quantitative Data from Functional Assays
| Assay Type | System Used | Key Quantitative Readouts |
|---|---|---|
| Cytokine/Chemokine Release | Human iPSC-derived microglia, Brain tricultures | Measurement of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) via ELISA or multiplex immunoassays [1] |
| Microglial Clustering & Neurite Damage | Brain tricultures, Immunocompetent Human Brain Organoids (IMHBOs) | High-content imaging analysis of cluster size/number, neurite length quantification (e.g., via β-III-tubulin staining) [1] |
| Gene Expression Analysis | Human iPSC-derived microglia | RNA sequencing (e.g., single-cell RNA-seq) to identify pathways like inflammation, MMP production, and cholesterol metabolism [1] |
This protocol, adapted from a Nature Communications paper, enables the reliable production of thousands of uniform brain organoids, ideal for drug screening [4].
This protocol creates a complex multicellular system to study cell-cell interactions and neurite damage [1].
This core protocol details how to challenge the system and test the drug's effects.
The following diagrams, generated with Graphviz DOT language, illustrate the specific signaling pathway targeted by this compound and the integrated experimental workflow.
The diagram below illustrates the specific FcγR signaling pathway in microglia that is inhibited by this compound, and the pathways it does not affect.
This flowchart outlines the complete experimental process from organoid generation to data analysis.
The data generated from these protocols demonstrates that this compound exerts a targeted inhibitory effect on human microglia by blocking FcγR-dependent signaling, which is implicated in the compartmentalized inflammation of MS [1]. This specificity is crucial, as this compound did not broadly suppress all microglial functions, leaving TLR4 signaling, NLRP3 inflammasome activation, and myelin phagocytosis intact [1] [5]. This selective mechanism of action potentially offers a refined therapeutic approach compared to broad anti-inflammatory agents.
The clinical relevance of targeting BTK in microglia is underscored by positive Phase III trial results announced in November 2025. This compound significantly reduced relapses in relapsing MS and slowed disability progression in primary progressive MS, showing non-inferiority to ocrelizumab [2]. The protocols outlined here, utilizing reproducible Hi-Q organoids and complex tricultures, provide a robust and human-relevant preclinical framework for modeling neuroinflammation and evaluating next-generation BTK inhibitors. They enable the dissection of cell-type-specific responses and the assessment of compounds designed to address chronic inflammation within the central nervous system.
Table 1: Key Efficacy Outcomes from the Phase 2 Trial (Cohort 2, Week 8) [1]
| Endpoint | Placebo | This compound 50 mg QD | This compound 150 mg QD | This compound 200 mg BID |
|---|---|---|---|---|
| Change from Baseline in UAS7 (LS Mean) | - | -0.5 | -6.4 | -9.5 |
| Patients with Well-Controlled Disease (UAS7 ≤ 6) | 22% | 35% | 46% | 57% |
| Patients with Complete Response (UAS7 = 0) | 4% | 13% | 25% | 39% |
Table 2: Study Population and Dosing Overview [2] [1]
| Parameter | Details |
|---|---|
| Study Identifier | NCT03137069 (ClinicalTrials.gov) |
| Study Design | Phase 2, randomized, double-blind, placebo-controlled |
| Patient Population | 93 adults with H1-antihistamine-refractory CSU for >6 months |
| Treatment Duration | 8 weeks |
| Dosing Regimens | 50 mg QD, 150 mg QD, 200 mg BID, and placebo |
| Concomitant Medication | Stable doses of H1-antihistamines maintained |
| Key Inclusion | Symptomatic despite H1-antihistamine treatment (up to 4x approved dose) |
This compound was generally well-tolerated. The most common adverse events included urticaria, nasopharyngitis, and headache [3]. The most notable laboratory finding was:
The Urticaria Activity Score over 7 days (UAS7) is the gold standard for measuring disease activity in CSU clinical trials [1].
1. Principle: The UAS7 is a composite score based on the daily diary recordings of patients over seven consecutive days. It evaluates two key symptoms: hives and itch.
2. Materials and Equipment:
3. Procedure:
0 = None1 = Mild (<20 wheals/24h)2 = Moderate (20-50 wheals/24h)3 = Intense (>50 wheals/24h or large, confluent areas of wheals)0 = None1 = Mild (present but not annoying or troublesome)2 = Moderate (troublesome but does not interfere with normal daily activity or sleep)3 = Intense (severe itch, which is sufficiently troublesome to interfere with normal daily activity or sleep)4. Endpoint Definitions:
Identifying patients with type IIb autoimmunity is an exploratory endpoint to understand differential treatment responses [1].
1. Principle: Type IIb autoimmunity is characterized by the presence of functional IgG autoantibodies against FcεRI or IgE. A positive basophil histamine release assay (BHRA) is a functional marker for these autoantibodies [1].
2. Materials and Reagents:
3. Procedure (Basophil Histamine Release Assay):
Diagram 1: this compound's dual mechanism of action in CSU. By inhibiting Bruton's Tyrosine Kinase (BTK), this compound disrupts the FcεRI signaling pathway in mast cells, preventing degranulation and symptom generation. It may also reduce the production of pathogenic autoantibodies by targeting BTK in B cells [1] [3].
Diagram 2: Simplified workflow of the Phase 2 clinical trial design for this compound in CSU, illustrating patient randomization, treatment arms, and primary endpoint assessment [1] [4].
The phase 2 trial results position this compound as a promising oral therapy for H1-antihistamine-refractory CSU. Its rapid onset of action and efficacy in difficult-to-treat subpopulations, like those with type IIb autoimmunity, address significant unmet needs. The observed dose-dependent efficacy supports the further development of the 150 mg QD and 200 mg BID doses. While generally well-tolerated, the reversible liver transaminase elevations warrant ongoing monitoring in future studies.
This compound represents a novel therapeutic approach through BTK inhibition, offering a potential alternative to current injectable therapies and a new option for patients who do not respond adequately to anti-IgE treatment [1] [5].
This protocol outlines the procedure for quantifying fenebrutinib concentrations in human cerebrospinal fluid to directly assess its brain penetrance.
The table below summarizes key quantitative findings from the Phase II FENopta study:
| Parameter | Result | Context & Interpretation |
|---|---|---|
| Mean CSF Concentration | 43.1 ng/mL [1] | Measured in a patient subgroup (n=11) after 12 weeks of continuous treatment. |
| Alternative Reported Mean | 47.4 ng/mL [2] | From a subset of 7 patients in the same study, confirming consistent penetrance. |
| Target Engagement | Concentration exceeds IC90 (preclinical) [1] | CSF levels are sufficient for near-maximal inhibition of BTK, based on preclinical models. |
Beyond direct CSF measurement, this compound's CNS activity is validated through its effects on MRI lesion metrics in patients with Relapsing MS (RMS). The following workflow illustrates how CSF penetrance links to clinical outcomes:
The efficacy data supporting the biological significance of CSF penetrance is summarized below:
| MRI Lesion Type | Relative Reduction at 8 Weeks | Relative Reduction at 12 Weeks | Clinical Significance |
|---|---|---|---|
| New T1 Gd+ Lesions | 92% [1] | 90% [1] | Marker of active inflammation and blood-brain barrier breakdown. |
| New/Enlarging T2 Lesions | 90% [1] | 95% [1] [2] | Represents chronic disease burden and lesion load. |
| Patients Free of T1/T2 Lesions | Odds ratio: 4.005 (p=0.0117) [1] | 99% of patients free of T1 Gd+ lesions at 48 weeks [4] | Indicates a high level of comprehensive disease control. |
This compound's design as a non-covalent, reversible BTK inhibitor contributes to its high selectivity and brain penetrance [1]. Once in the CNS, it modulates specific immune cell functions.
The safety profile of this compound has been consistent across clinical trials. In the Phase II FENopta study:
The FENopta study was a multicenter, double-blind, randomized, placebo-controlled, phase 2 trial investigating the efficacy, safety, and pharmacokinetics of oral fenebrutinib in adults with RMS [1]. The trial included a 12-week double-blind period, after which participants could enter an open-label extension (OLE) study receiving this compound for up to 192 weeks [2] [1].
The study's design focused on MRI-based and clinical metrics to evaluate this compound's impact on inflammatory disease activity. The key outcomes are summarized in the table below.
| Endpoint Category | Endpoint Details | Key Results (12-Week Double-Blind Period) | Key Results (Open-Label Extension) |
|---|---|---|---|
| Primary Endpoint | Total number of new T1 gadolinium-enhancing (T1 Gd+) lesions on brain MRI at weeks 4, 8, and 12 [1]. | 69% relative reduction vs. placebo (0.077 vs. 0.245 lesions; p=0.0022) [1]. | At 96 weeks: Zero new T1 Gd+ lesions detected [2] [3]. |
| Secondary Endpoints (MRI) | Number of new or enlarging T2-weighted lesions [1]. | 74% relative reduction vs. placebo [4]. | Rate of new/enlarging T2 lesions reduced to 0.34 (from 6.72 post-placebo) at 96 weeks [2] [3]. |
| Proportion of patients free from any new T1 Gd+ and new/enlarging T2 lesions [5]. | Patients were 4 times more likely to be lesion-free (Odds Ratio: 4.005, p=0.0117) [5]. | At 48 weeks: 99% of patients free of new T1 Gd+ lesions [6]. | |
| Secondary Endpoints (Clinical) | Annualized Relapse Rate (ARR) [1]. | Not a primary focus of 12-week results. | ARR of 0.06 at 96 weeks (approx. one relapse every 17 years) [2] [3]. |
| Expanded Disability Status Scale (EDSS) [1]. | Not a primary focus of 12-week results. | No disability progression (as measured by EDSS) at 96 weeks [2] [3]. | |
| Safety Endpoints | Incidence and severity of adverse events (AEs) [1]. | Most common AEs in this compound group: hepatic enzyme elevation (6%), headache (4%), nasopharyngitis (3%) [1]. No serious AEs or deaths [1]. | Most common AEs: COVID-19 (10%), UTI (10%), pharyngitis (6%) [2]. Low rate of serious AEs (2%); one case of reversible ALT elevation [2] [3]. |
This compound's efficacy is linked to its unique pharmacological profile as a potent, highly selective, non-covalent, reversible, and brain-penetrant BTK inhibitor [7] [8]. Key mechanistic findings from the study include:
For researchers aiming to replicate the study's biomarker assessments or understand its methodological rigor, the core imaging and biomarker protocols are outlined below.
The primary method for evaluating efficacy was the quantification of brain lesions via MRI [1].
An optional sub-study was included to measure drug concentration and biomarkers in the CSF [2] [5].
The following diagram illustrates the interaction between this compound and the pathological processes in MS, integrating the key experimental findings from the FENopta trial.
Diagram Title: this compound's dual mechanism of action and measured outcomes in the FENopta trial.
The 69% relative reduction in new T1 Gd+ lesions at 12 weeks and the sustained suppression of lesion activity and disability progression through 96 weeks in the OLE provide strong proof-of-concept for this compound in RMS [1] [2]. The safety profile has been consistent and manageable, with liver enzyme elevations being the most notable observation, which have been asymptomatic and reversible upon discontinuation [2] [1].
The positive results from this phase 2 study are being further investigated in a robust phase 3 program:
Fenebrutinib is an oral, reversible, non-covalent, and central nervous system (CNS)-penetrant BTK inhibitor [1] [2]. Its potential to impact nerve damage stems from a dual mechanism of action:
Preclinical studies in human microglia and brain organoid models show that this compound specifically blocks microglial activation induced by Fc gamma receptor (FcγR) signaling, which is implicated in producing cytokines and chemokines that cause neurite damage [4]. This direct neuroprotective potential in the CNS provides a strong rationale for its effect on biomarkers of nerve damage.
Clinical trials have evaluated the effect of this compound on several biomarkers, with NfL emerging as a primary one.
| Biomarker | Description | This compound Trial Findings |
|---|---|---|
| Neurofilament Light Chain (NfL) | A cytoskeletal protein released upon neuroaxonal injury; a fluid biomarker of nerve damage [2]. | In the Phase II FENopta OLE study, NfL levels were decreased to the healthy donor range in the first year and maintained in the second year (96 weeks) of treatment [2]. |
| T1 Gadolinium-Enhancing (T1-Gd+) Lesions | MRI marker indicating active inflammation with blood-brain-barrier disruption [1] [5]. | At 96 weeks, zero new T1-Gd+ lesions were detected in patients treated with this compound [1] [5] [2]. |
| New/Enlarging T2 Lesions | MRI marker representing areas of chronic disease burden and lesion permanence [1] [6]. | The annualized rate of new/enlarging T2 lesions was markedly reduced to 0.34 at 96 weeks [1] [5]. |
| Disability Progression (EDSS) | Clinical scale (Expanded Disability Status Scale) measuring disability progression [1]. | Up to 96 weeks of treatment, there was no observed disability progression as measured by EDSS [1] [2]. |
Here are methodologies for key experiments assessing this compound's effect on nerve damage biomarkers, based on reported clinical and preclinical studies.
This protocol outlines the analysis of serum NfL as a pharmacodynamic biomarker in the FENopta Open-Label Extension (OLE) study [2].
This protocol is derived from preclinical studies investigating this compound's effect on FcγR-mediated microglial activation and subsequent neurite damage [4].
The following diagram illustrates the proposed mechanism by which this compound inhibits microglia-mediated nerve damage, as investigated in the protocols above.
The biomarker data from this compound clinical trials, particularly the reduction of NfL to healthy levels, provides compelling evidence for its potential to reduce neuroaxonal injury in MS [2]. Its unique dual mechanism, targeting both peripheral B-cells and CNS-resident microglia, may underlie this effect. The ongoing Phase III trials (FENhance 1 & 2 in RMS, FENtrepid in PPMS) will further characterize this compound's effect on clinical and biomarker endpoints, with results expected soon [1] [5] [7]. These findings position this compound as a promising candidate for addressing the critical unmet need of slowing or preventing disability progression in MS.
The table below summarizes the core experimental findings from the metabolism study of this compound using an ion trap LC-MS/MS system with MS3 capability [1].
| Metabolite/Adduct Type | Key Example (m/z) | Proposed Structure/Modification | Key Fragment Ions (m/z) from MS3 |
|---|---|---|---|
| Parent Drug (FBB) | 665.2 | N/A | 647.1, 629.1, 617.2, 534.1, 491.1, 473.1, 443.0, 399.0, 281.9 [1] |
| Phase I Metabolites | |||
| Hydroxylation & N-dealkylation | 494.3 (M1) | Piperazine ring hydroxylation and cleavage | 476.0, 464.4, 380.8, 321.9 [1] |
| Cyanide Adducts | |||
| Iminium ion trapped | 620.3 (M11/KCN) | Cyanide adduct on piperazine ring | 525.2, 457.1, 347.5, 267.8 [1] |
| GSH Adducts | |||
| Iminoquinone trapped | 799.3 (M15/GSH) | GSH adduct on pyridine ring | 739.0, 725.3, 699.4, 609.2, 454.8, 252.6 [1] |
| Methoxylamine Adducts | |||
| Aldehyde trapped | Not Specified | Methoxylamine adduct on oxidized hydroxymethyl group | Not Specified [1] |
This protocol is adapted from the research for the in vitro investigation of this compound metabolism and bioactivation in rat liver microsomes (RLMs) using LC-ITMS [1].
The following diagram illustrates the logical workflow for identifying this compound metabolites and reactive intermediates using LC-ITMS.
This compound undergoes bioactivation to form three primary types of reactive intermediates, as detailed in the pathway below [1].
The table below summarizes the incidence and characteristics of liver transaminase elevations observed in fenebrutinib clinical trials.
| Trial / Phase | Population | Incidence & Severity | Characteristics & Outcome |
|---|---|---|---|
| Phase 2 (FENopta) [1] | Relapsing Multiple Sclerosis (RMS) | Hepatic enzyme elevations in 6% of this compound patients vs. 0% on placebo. | No serious related adverse events or deaths reported. |
| Phase 2 [2] | Chronic Spontaneous Urticaria (CSU) | Asymptomatic, reversible Grade 2/3 elevations in 2 patients each in 150 mg daily and 200 mg BID groups. | Elevations were transient and resolved. |
| Open-Label Extension (OLE) [3] | RMS (Long-term) | 1 case of asymptomatic ALT elevation at OLE Week 4 (after 16 total treatment weeks). | The event resolved after treatment discontinuation. |
| Phase 3 (FENhance 2 & FENtrepid) [4] [5] | RMS & Primary Progressive MS (PPMS) | Liver safety was consistent with previous studies. Additional safety data under evaluation. | No new major safety signals were announced. |
A proactive monitoring strategy is crucial for the early detection and management of liver enzyme elevations.
The workflow below outlines a general management strategy based on current clinical evidence.
The table below summarizes the characterized reactive intermediates, their corresponding structural alerts on the Fenebrutinib molecule, and the trapping agents used for their detection.
| Reactive Intermediate Type | Structural Alert / Precursor Metabolite | Trapping Agent Used | Key Adducts Identified (m/z) |
|---|---|---|---|
| Iminium Ion [1] | Piperazine ring (after hydroxylation and dehydration) [1] | Potassium Cyanide (KCN) [1] | M11/KCN (620.3), M12/KCN, M13/KCN, M14/KCN |
| 6-Iminopyridin-3(6H)-One [1] | Pyridine ring (after N-dealkylation and hydroxylation) [1] | Glutathione (GSH) [1] | M15/GSH (799.3), and four other GSH adducts |
| Aldehyde [1] | Hydroxymethyl group on the pyridine moiety (oxidation) [1] | Methoxylamine [1] | Six methoxylamine adducts identified |
The bioactivation pathways and associated structural alerts in this compound can be visualized as follows. The process begins with Phase I metabolism by CYP450 enzymes, leading to reactive intermediates that are trapped by specific nucleophiles for detection.
Here is a detailed methodology for in vitro metabolic incubation and identification of reactive intermediates, based on the cited research [1].
The table below addresses potential challenges and solutions based on established protocols.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low signal or poor detection of adducts. | Low metabolic turnover or instability of adducts. | Optimize microsomal protein concentration and incubation time [1]. Use fresh trapping agents and confirm their stability. |
| High background noise in MS spectra. | Complex matrix interference from microsomes or reagents. | Improve sample cleanup (e.g., protein precipitation, solid-phase extraction). Optimize LC gradient to better separate analytes [2]. |
| Inability to characterize fragment ions. | Low abundance of metabolites or suboptimal collision energy. | Use an ion trap mass spectrometer for sensitive MS³ analysis [1]. Systematically optimize collision energies for parent and fragment ions. |
Q1: What is the primary enzyme responsible for this compound's metabolism and bioactivation?
Q2: Why is an ion trap mass spectrometer preferred for this type of study?
Q3: How can the findings from these metabolic studies be applied in drug development?
A 2023 metabolism study identified that this compound can be bioactivated into at least 15 different reactive intermediates [1]. The table below details the main types, their metabolic origins, and the proposed structural modifications to mitigate their formation.
| Reactive Intermediate Type | Trapping Agent Used | Metabolic Origin (Proposed) | Proposed Structural Modification Strategy |
|---|---|---|---|
| Iminium Ions [1] | Potassium Cyanide (KCN) | Piperazine ring metabolism (hydroxylation followed by dehydration) [1] | Modify or replace the piperazine ring to prevent dehydration to iminium. |
| Aldehydes [1] | Methoxylamine | Oxidation of the hydroxymethyl group on the pyridine moiety [1] | Replace the hydroxymethyl group with a metabolically stable bioisostere. |
| Iminoquinone [1] | Glutathione (GSH) | Piperazine ring metabolism (N-dealkylation and hydroxylation of the pyridine ring) [1] | Block metabolism on the pyridine ring or introduce electron-withdrawing groups. |
The following methodology, adapted from a published study, allows for the in vitro characterization of this compound's reactive metabolites [1].
1. Objective To identify and characterize reactive intermediates formed during the in vitro metabolism of this compound using rat liver microsomes (RLM) and trapping agents, analyzed via LC-MS/MS with an ion trap mass spectrometer.
2. Materials
3. Procedure
4. Data Analysis
The relationship between this compound's structure, its metabolism, and the resulting reactive intermediates can be visualized as follows:
Q1: What are the main safety concerns related to these reactive intermediates? The primary concern is their potential to covalently bind to cellular proteins and macromolecules, which may lead to idiosyncratic toxicities, such as drug-induced liver injury [1]. This is consistent with the observed adverse effect of alanine aminotransferase elevation in some clinical trial participants [2] [1].
Q2: Which cytochrome P450 enzyme is primarily responsible for this compound metabolism? In silico predictions and experimental data indicate that CYP3A4 is the major isoform responsible for metabolizing this compound [1]. Your experimental designs should prioritize this enzyme.
Q3: How can I apply this knowledge to design safer drug candidates? The identified structural alerts provide a direct roadmap for rational drug design:
| Enzyme/Transporter | Inhibition Potential | Key Findings & Notes |
|---|---|---|
| CYP3A | Time-Dependent Inhibitor [1] | No reversible inhibition observed; mechanism is time-dependent (TDI). Kinetic parameters: ( k_{inact} ) 0.0114 min⁻¹, apparent ( K_i ) 7.9 µM (midazolam probe) [1]. |
| CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6 | No Inhibition [1] | No reversible or time-dependent inhibition observed at concentrations up to 15-50 µM [1]. |
| BCRP (Breast Cancer Resistance Protein) | Inhibitor (IC₅₀ = 9.40 µM) [1] | Inhibition occurs primarily in the intestine, increasing substrate bioavailability [2] [1]. |
| OATP1B1/1B3 | Weak or No Clinical Inhibition [2] [1] | In vitro IC₅₀: 19.7 µM (OATP1B1), 7.15 µM (OATP1B3). No change in endogenous biomarkers (coproporphyrin I/III) in vivo, suggesting minimal clinical DDI risk [1]. |
| P-gp | In vitro inhibitor, clinical relevance unknown [2] | Information is limited. |
This methodology assesses fenebrutinib's potential to inhibit enzymes and transporters in humans [1].
This approach provides a mechanistic understanding without administering additional drugs [1].
This assay identifies irreversible enzyme inhibition [1].
The table below summarizes the parameters for a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for fenebrutinib quantification, ideal for metabolic stability studies in human liver microsomes (HLMs) [1].
| Parameter | Specification |
|---|---|
| Analytical Technique | UPLC-MS/MS |
| Application | This compound quantification in Human Liver Microsomes (HLMs) |
| Chromatographic Column | ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | Isocratic, 50% Aqueous (0.1% Formic Acid, pH 3.2) / 50% Organic (Acetonitrile) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transition | 665.3 → 647.2 [2] [1] |
| Internal Standard | Savolitinib (AZD-6094) [1] |
| Linearity Range | 1 - 3000 ng/mL [1] |
| Limit of Quantification (LOQ) | 0.88 ng/mL [1] |
This method is fast, sensitive, and specific, making it suitable for high-throughput analysis. The use of MRM enhances selectivity in complex biological matrices like microsomal incubates [1].
A key challenge is identifying this compound's complex metabolism and reactive intermediates. The table below outlines common issues and solutions based on research using trapping agents and multistep fragmentation with Ion Trap LC-MS/MS (LC-ITMS) [2].
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Low recovery of parent drug; many unknown peaks. | High metabolic lability; generation of reactive intermediates. | Use trapping agents (KCN, GSH, methoxylamine) in HLMs/RLMs to capture intermediates for stable adducts [2]. |
| Inability to characterize unstable intermediates. | Intermediates (e.g., iminium ions) are transient and not directly detectable. | Employ MS3 or multistep fragmentation to generate characteristic fragment ions and propose structures [2]. |
| Poor chromatographic separation of metabolites. | Complex metabolite mixture from multiple pathways. | Optimize LC conditions (gradient, pH) based on the reference method; a high pH stable column may help [1]. |
| Inconsistent metabolic stability results. | Variable microsomal activity; suboptimal incubation conditions. | Standardize HLM protein concentration, co-factor levels (NADPH), and incubation time; use a positive control [1]. |
Understanding this compound's metabolic fate is crucial for troubleshooting. Key experimental findings include:
The following diagram illustrates the experimental workflow for identifying these reactive intermediates.
While specific to this compound, these general tips are critical for reproducible results in any quantitative MS assay [3] [4]:
The first sensitive and specific UPLC-MS/MS method for quantifying fenebrutinib in human liver microsomes (HLMs) was developed and validated in a 2023 study. The method's key parameters and the resulting metabolic stability data are below [1].
Table 1: UPLC-MS/MS Method Validation Parameters
| Parameter | Detail |
|---|---|
| Application | This compound quantification in Human Liver Microsomes (HLMs) [1] |
| Linearity Range | 1 to 3000 ng/mL [1] |
| Correlation Coefficient (R²) | 0.9954 [1] |
| Limit of Quantification (LOQ) | 0.88 ng/mL [1] |
| Intraday Accuracy/Precision | -3.99% to 14.0% (Accuracy), 0.52% to 3.83% (Precision, RSD) [1] |
| Chromatographic Column | ZORBAX Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μm) [1] |
| Mobile Phase | Isocratic, 50% 0.1% Formic Acid (pH 3.2) / 50% Acetonitrile [1] |
| Detection Mode | Positive Electrospray Ionization (ESI+) and Multiple Reaction Monitoring (MRM) [1] |
| Sample Extraction | Protein Precipitation with Acetonitrile [1] |
Table 2: this compound Metabolic Stability Profile
| Parameter | Value | Interpretation |
|---|---|---|
| In vitro Half-life (t₁/₂) | 13.93 minutes | Short [1] |
| Intrinsic Clearance (CLint) | 58.21 mL/min/kg | High [1] |
| Primary Metabolizing Enzyme | CYP3A4 [1] | - |
| In silico Composite Site Lability (CSL) | High | Confirms high metabolic lability [1] |
Below is a detailed workflow for conducting a this compound metabolic stability assay, based on the established method [1]. The diagram outlines the key stages of the protocol.
Key Steps Explained:
Q1: What is the most critical parameter to optimize for the UPLC-MS/MS method?
Q2: Our analytical signal for this compound is weak or inconsistent. What should I check?
m/z 667.4, and a suitable product ion should be selected [1].Q3: We are observing a very fast degradation of this compound in our incubations. Is this expected?
Q4: How can we modify the method for other biological matrices (e.g., plasma, tissue homogenates)?
The table below summarizes the key DDI parameters of this compound based on clinical and in vitro studies.
| Role | Enzyme/Transporter | Interaction Magnitude / Parameters | Clinical Recommendation/Implication |
|---|
| As a Substrate | CYP3A [1] [2] [3] | - Itraconazole (strong inhibitor): Increased AUC, but decreased Cmax due to excipient complexation [3].
The following methodologies are derived from studies used to characterize this compound's DDI potential.
This protocol assesses reversible and time-dependent inhibition of major CYP enzymes [2].
This protocol evaluates inhibition of uptake and efflux transporters [2].
The workflow for these key in vitro experiments can be summarized as follows:
A clinical study design to comprehensively assess DDI potential in humans [2].
A novel approach to decipher the mechanism of complex DDIs [2].
The strategic approach for a clinical DDI assessment, incorporating endogenous biomarkers, is outlined below:
Q1: Is this compound a sensitive CYP3A substrate? Yes, based on the totality of evidence from clinical DDI studies and PBPK modeling, this compound is considered a sensitive CYP3A substrate [3]. Co-administration with strong CYP3A inhibitors requires caution.
Q2: How can we determine if this compound's DDI with rosuvastatin is due to OATP1B or BCRP inhibition? The mechanism can be deciphered using a combination of methods:
Q3: Why did itraconazole decrease the C~max~ of this compound despite being a strong CYP3A inhibitor? This unexpected observation was mechanistically explained through PBPK modeling. The excipient hydroxypropyl-β-cyclodextrin (H-β-CD) in the itraconazole solution forms a complex with this compound in the gut, temporarily reducing its absorption rate and lowering C~max~. However, itraconazole still inhibits CYP3A-mediated metabolism, leading to an overall increase in this compound AUC [3].
Q4: What is the role of PBPK modeling in this compound's DDI assessment? Physiologically-based pharmacokinetic (PBPK) modeling was used to:
The table below summarizes the key information found in the search results regarding this compound's clinical trial history and status.
| Trial Phase | Indication | Status / Outcome | Key Details / Reasons |
|---|---|---|---|
| Phase I | Chronic Lymphocytic Leukemia (CLL) and Non-Hodgkin's Lymphoma (NHL) [1] | Prematurely Terminated [1] | Terminated due to "drug-related adverse effects"; not being developed further for these indications [1]. |
| Phase II (FENopta) | Relapsing Multiple Sclerosis (RMS) [2] [3] | Completed Successfully | Showed near-complete suppression of disease activity and no disability progression for up to two years [2]. |
| Phase III (FENhance 2) | Relapsing Multiple Sclerosis (RMS) [4] [5] | Met Primary Endpoint (Results announced November 2025) | Significantly reduced annualized relapse rate compared to teriflunomide [4]. |
| Phase III (FENtrepid) | Primary Progressive MS (PPMS) [4] [6] | Met Primary Endpoint (Results announced November 2025) | Slowed disability progression, shown to be non-inferior to Ocrevus (ocrelizumab) [4] [6]. |
This compound is an investigational, oral Bruton’s tyrosine kinase (BTK) inhibitor with a unique profile that distinguishes it from others in its class [2] [3]. The following diagram illustrates its core mechanism of action.
Its key characteristics are [2] [4] [7]:
For researchers, the methodologies and safety findings from recent trials are highly relevant.
Key Experimental Findings: A recent preclinical study published in the Journal of Neuroinflammation demonstrated that this compound blocks distinct human microglial signaling pathways [7] [8]. The study used human iPSC-derived microglia and complex human brain cell systems (including brain organoids) to show that this compound blocks the deleterious effects of microglial Fc gamma receptor (FcγR) activation. This includes the reduction of cytokine release and the prevention of microglial clustering and neurite damage. Notably, it did not significantly impact pathways linked to TLR4 and NLRP3 signaling or myelin phagocytosis, indicating a targeted effect [8].
Observed Safety Profile: In the context of Multiple Sclerosis trials, the safety profile of this compound has been consistent. In the Phase II FENopta open-label extension study for RMS, the most common adverse events were common infections (e.g., COVID-19, urinary tract infection) [2] [3]. There were reports of asymptomatic liver enzyme (alanine aminotransferase) elevations that resolved after treatment discontinuation [2]. Liver safety was noted to be consistent with previous studies in the recent Phase III results [4].
The characterization of fenebrutinib's reactive metabolites, including the iminoquinone adduct, is crucial for understanding its potential toxicity. The table below summarizes the key reactive intermediates identified in a 2023 metabolism study [1].
| Reactive Intermediate Type | Trapping Agent Used | Key Adduct(s) Identified (m/z) | Proposed Bioactivation Pathway |
|---|---|---|---|
| Iminium Ion | Potassium Cyanide (KCN) | M11/KCN (620.3), M12/KCN, M13/KCN, M14/KCN | N-dealkylation and hydroxylation of the piperazine ring, leading to dehydration and iminium ion formation [1]. |
| 6-Iminopyridin-3(6H)-one (Iminoquinone) | Glutathione (GSH) | M15/GSH (799.3) | N-dealkylation and hydroxylation of the pyridine ring, resulting in the formation of a reactive iminoquinone intermediate [1]. |
| Aldehyde | Methoxylamine | Six methoxylamine adducts | Oxidation of the hydroxymethyl group on the pyridine moiety to a reactive aldehyde [1]. |
Q1: What is the significance of characterizing reactive metabolites for this compound? Understanding the bioactivation pathways is essential in drug development because reactive intermediates can bind covalently to cellular proteins and DNA, potentially leading to adverse effects such as hepatotoxicity. Identifying these pathways allows medicinal chemists to redesign the molecule to mitigate these risks while preserving efficacy [1].
Q2: Which trapping agent should I use to detect the iminoquinone adduct of this compound? To specifically capture the 6-iminopyridin-3(6H)-one (iminoquinone) reactive metabolite of this compound, you should use Glutathione (GSH) as the trapping agent in your in vitro metabolic incubation experiments. The resulting stable GSH adducts can then be characterized using liquid chromatography-mass spectrometry (LC-MS) [1].
Q3: What analytical technique is recommended for characterizing this compound metabolites and adducts? The study utilized Liquid Chromatography-Ion Trap Mass Spectrometry (LC-ITMS). The multi-step fragmentation capability (MS³) of the ion trap mass spectrometer was particularly valuable for elucidating the structure of metabolites and adducts by providing characteristic fragment ions [1].
Below is a generalized workflow for the in vitro incubation and characterization of this compound's reactive metabolites, based on the identified study [1].
Step-by-Step Methodology:
In Vitro Incubation:
Sample Preparation:
LC-ITMS Analysis:
Low Abundance of Adducts Detected: Ensure the stability of your NADPH-generating system, as insufficient cofactor will limit metabolic turnover. Verify the activity of your liver microsomes and optimize the incubation time and substrate concentration. Using fresh trapping agents is also critical [1].
Uncertain Identification of Adducts: The MS³ functionality of the ion trap is key. Use the known fragmentation pattern of this compound itself (which produces a key fragment at m/z 647 after loss of water from the parent ion m/z 665) to help rationalize the fragmentation of metabolites and adducts. Meticulous comparison of fragment ions between the parent drug and the adduct is necessary for confident structural elucidation [1].
Frequently Asked Questions (FAQs)
| Question | Guidance & Troubleshooting |
|---|---|
| What HPLC/UPLC columns are recommended? | Start with columns proven for similar compounds: C18 (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm) or phenyl-hexyl for possible isomer separation. |
| How to improve peak shape and reduce tailing? | Modify mobile phase: reduce silanol interactions with buffers like ammonium acetate/formate (10-20 mM, pH 4.5-5.0). Adjust column temperature (35-50°C). |
| How to enhance resolution of Fenebrutinib from impurities/degradants? | Optimize gradient program: shallow gradients (e.g., 0.1-0.5% organic/min) improve separation. Consider using ammonium bicarbonate buffer (pH ~9) for alternate selectivity. |
| What detection wavelength is optimal? | Use a PDA detector. Determine (\lambda_{\text{max}}) for this compound in your mobile phase (likely 220-280 nm). |
| How to handle sample solubility and stability issues? | Diluent should match initial mobile phase composition. Assess stability in solution under various pH/temperature; prepare fresh standard/sample solutions. |
Troubleshooting Guides
| Problem | Potential Causes | Recommended Actions |
|---|
| Poor Peak Shape | 1. Strong interaction with active silanol sites. 2. Incompatible column chemistry. 3. Sample solvent stronger than mobile phase. | 1. Use a high-purity, hybrid silica C18 column and add buffer. 2. Switch to a phenyl column. 3. Ensure sample is in a solvent equal to or weaker than the initial mobile phase. | | Insufficient Resolution | 1. Gradient is too steep. 2. Column temperature is not optimal. 3. Mobile phase pH does not suppress ionization. | 1. Flatten the gradient slope. 2. Systematically vary temperature (e.g., 30°C to 50°C). 3. Adjust pH at least 2 units away from the analyte's pKa (if known). | | High Background Noise / Baseline Drift | 1. Mobile phase contaminants or uneven mixing. 2. Column bleeding (especially at high pH). 3. Air bubbles in the system. | 1. Use HPLC-grade solvents, high-purity salts, and ensure thorough mobile phase degassing (helium sparging/sonication). 2. Use a column rated for the pH range; avoid exceeding pH 8 for standard silica. 3. Purge the system thoroughly. | | Low Recovery / Signal | 1. Sample adsorption. 2. Degradation of analyte in the autosampler. 3. Incorrect detection wavelength. | 1. Add a low percentage of strong solvent (e.g., 1-2% IPA) to the diluent. 2. Keep autosampler temperature low (e.g., 4-10°C) and assess stability. 3. Confirm (\lambda_{\text{max}}) using a PDA detector. | | Retention Time Instability | 1. Mobile phase pH or composition not equilibrated. 2. Column temperature fluctuation. 3. Column overloading. | 1. Allow sufficient equilibration time between gradient runs (至少10-15 column volumes). 2. Ensure column heater is functioning correctly. 3. Reduce injection volume or sample concentration. |
Experimental Protocol: Initial Method Scouting
Here is a detailed methodology for the initial scouting phase of method development.
1. Objective To develop a stable, specific, and robust Reverse-Phase Liquid Chromatography (RP-LC or RPLC) method for the analysis of this compound in bulk drug substance and related impurities.
2. Materials and Equipment
3. Scouting Procedure
k = (t_R - t_0) / t_0, where t_R is the retention time of the analyte and t_0 is the column dead time. Aim for a k between 2 and 10.4. Method Validation Once a suitable method is established, it must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.
The following diagram visualizes the logical workflow for the method development process.
Since specific public data on this compound LC methods is limited, I suggest you:
| Trial Name & Phase | Patient Population | Comparator | Primary Endpoint Result | Key Secondary & Other Results | Safety Profile |
|---|---|---|---|---|---|
| FENhance 2 (Phase III) [1] [2] | Relapsing MS (RMS) | Teriflunomide | Met: Significantly reduced ARR over at least 96 weeks [1] [2] | Data to be presented at upcoming medical meetings [1] | Liver safety consistent with previous studies; additional data under evaluation [1] |
| FENopta OLE (Phase II) [3] | Relapsing MS (RMS) | N/A (Open-label) | N/A | ARR: 0.06 (approx. one relapse every 17 years) over 2 years [3] MRI: No new T1 gadolinium-enhancing lesions observed [3] | Most common AEs: COVID-19 (10%), UTI (10%) [3]. Serious AEs: 2% (incl. one case of resolved asymptomatic ALT elevation) [3] | | FENtrepid (Phase III) [1] [4] | Primary Progressive MS (PPMS) | Ocrelizumab (OCREVUS) | Met: Non-inferior to ocrelizumab in delaying composite 12-week Confirmed Disability Progression (cCDP12) over at least 120 weeks [1] [2] | Numerical benefit vs. ocrelizumab seen as early as Week 24 and sustained [1] [2] | Liver safety consistent with previous studies; additional data under evaluation [1] |
The robust clinical data for this compound is generated from large, well-designed Phase III trials.
This compound's efficacy in MS is attributed to its unique dual mechanism of action, targeting both peripheral and central nervous system inflammation. The diagram below illustrates the key signaling pathways it modulates.
This compound is an investigational oral, reversible, and non-covalent Bruton's tyrosine kinase (BTK) inhibitor [1]. Its key pharmacological characteristics include:
A preclinical study on human microglia and brain organoids demonstrated that this compound specifically blocks detrimental microglial signaling pathways triggered by Fc gamma receptor (FcγR) activation, which leads to cytokine release and neurite damage. In contrast, it did not significantly impact pathways linked to Toll-like receptor 4 (TLR4) and NLRP3 signaling or myelin phagocytosis [6].
| Trial Identifier & Phase | MS Type | Study Design & Duration | Key Efficacy Findings on Disability Progression | Safety Findings |
|---|---|---|---|---|
| FENopta (Phase II) [1] [2] [3] | Relapsing MS (RMS) | Open-label extension (OLE); 96-week data | No observed disability progression, as measured by the Expanded Disability Status Scale (EDSS) [1] [2]. | Safety profile consistent with previous studies. Most common AEs: COVID-19, UTI, pharyngitis [1]. |
| FENhance 2 (Phase III) [4] [5] | Relapsing MS (RMS) | Pivotal, double-blind, vs. teriflunomide; ≥96 weeks | Met primary endpoint (Annualized Relapse Rate). Key secondary endpoints (CDP12, CDP24, cCDP24) to characterize effect on disability [4] [5]. | Liver safety consistent with previous studies. Additional safety data under evaluation [4] [5]. |
| FENtrepid (Phase III) [4] [5] | Primary Progressive MS (PPMS) | Pivotal, double-blind, vs. OCREVUS; ≥120 weeks | Met primary endpoint: non-inferior to OCREVUS in delaying composite confirmed disability progression (cCDP12) [4] [5]. Numerical benefit seen as early as week 24 [4] [5]. | Safety profile consistent with previous studies. No new safety signals identified in the OLE [1] [3]. |
To help you evaluate the quality of this data, here are the methodologies for the key clinical trials.
This compound's effect on disability progression is linked to its unique mechanism of action as a brain-penetrant Bruton's Tyrosine Kinase (BTK) inhibitor. The following diagram illustrates the proposed pathways through which it may suppress disease activity and progression.
This dual mechanism is significant because it allows this compound to target drivers of MS pathology believed to be located both in the peripheral immune system and within the central nervous system itself [4] [5] [6].
Fenebrutinib and omalizumab work through completely different biological pathways to suppress CSU symptoms. The table below outlines their distinct mechanisms.
| Feature | This compound | Omalizumab |
|---|---|---|
| Drug Class | Bruton's Tyrosine Kinase (BTK) Inhibitor [1] | Anti-IgE Monoclonal Antibody [2] |
| Primary Target | BTK enzyme [1] | Free IgE in the bloodstream [2] |
| Mechanism | Inhibits BTK, a key enzyme in the FcεRI signaling pathway in mast cells and basophils. This prevents cell degranulation and release of histamine and other inflammatory mediators. Also reduces autoantibody production by B cells [1]. | Binds to free IgE, preventing it from attaching to the FcεRI receptor on mast cells and basophils. This downregulates the expression of these receptors, making the cells less reactive and reducing the release of inflammatory substances [2]. |
The following diagram illustrates these distinct pathways and their points of intervention.
The most current information indicates a significant divergence in the clinical development paths of these two drugs for CSU.
| Aspect | This compound | Omalizumab |
|---|---|---|
| Development Status for CSU | Discontinued after Phase II studies [3]. | Approved and recommended globally as a third-line treatment for refractory CSU [4] [2]. |
| Reported Efficacy | In a Phase II study, it showed improvement in disease activity (e.g., reduction in Weekly Urticaria Activity Score, UAS7) [3]. | Strong recommendation (1a级证据) in the 2025 Chinese guideline for refractory CSU. Effective in ~70% of antihistamine-refractory patients [3] [2]. |
| Key Safety Findings | Program was stopped due to off-target effects leading to elevated liver transaminases in some patients [3]. | Well-tolerated with a well-established safety profile. Common adverse effects include injection site reactions [3]. |
| Route of Administration | Oral [3]. | Subcutaneous injection [2]. |
For the scientific community, the journey of these therapies suggests several forward-looking pathways:
The table below summarizes the key efficacy and safety data for fenebrutinib from recent clinical trials.
| Trial Name / Phase | Patient Population | Comparison | Primary Endpoint Result | Key Secondary & Other Findings | Safety Profile |
|---|---|---|---|---|---|
| FENhance 2 (Phase III) [1] [2] | Relapsing MS (RMS) | vs. Teriflunomide | Significantly reduced Annualized Relapse Rate (ARR) [1] [2] | Data to be presented at upcoming medical meetings [1] [2] | Liver safety consistent with previous studies; no new safety signals [1] [2] |
| FENtrepid (Phase III) [1] [2] | Primary Progressive MS (PPMS) | vs. Ocrelizumab (OCREVUS) | Met primary endpoint; non-inferior in slowing disability progression (cCDP12) [1] [2] | Numerical benefit vs. ocrelizumab from Week 24, sustained throughout trial [1] [2] | Liver safety consistent with previous studies; no new safety signals [1] [2] |
| FENopta (Phase II) [3] | Relapsing MS (RMS) | vs. Placebo | Significant reduction in new gadolinium-enhancing (Gd+) T1 lesions at Week 12 (80% reduction) [3] | Significant reduction in new/enlarging T2 lesions [3] | Well-tolerated; no serious adverse events or deaths related to treatment [3] |
This compound's efficacy in MS is linked to its unique ability to target both peripheral and central nervous system (CNS) inflammation.
This compound is an oral, reversible, and non-covalent BTK inhibitor [1] [3]. Its key differentiating feature is its ability to cross the blood-brain barrier [1] [4]. This allows for a dual mechanism:
The foundational science for its effect on microglia comes from a 2024 study investigating this compound in human microglia and complex human brain cell systems [4].
The data for this compound in MS is very recent. The full results from the Phase III trials (FENhance 1 & 2 and FENtrepid) will be presented at upcoming medical meetings and will be submitted to regulatory authorities after the readout of the FENhance 1 trial, expected in the first half of 2026 [1] [2].
Direct comparisons with other BTK inhibitors in development for MS (e.g., evobrutinib, tolebrutinib) are not yet available in the public domain. Notably, some other covalent BTK inhibitors have recently reported negative Phase III results in relapsing MS, highlighting the potential differentiation of this compound's non-covalent, reversible mechanism [3].
| Trial / Phase | Key Efficacy Data | Relevance to Neuroprotection |
|---|
| FENopta (Phase II) & Open-Label Extension [1] [2] [3] | - NfL reduction: Decreased to healthy donor range in the first year and was maintained.
To evaluate the evidence for brain volume preservation, it is important to understand the methodologies used in the key trials.
This compound's potential for brain volume preservation is rooted in its unique pharmacology and dual mechanism of action, which targets drivers of neurodegeneration both outside and inside the brain.
The diagram above illustrates the key pathways, and the points below provide further detail:
| Property | Description | Supporting Data / Context |
|---|---|---|
| BTK Selectivity | 130 times more selective for BTK vs. other kinases [1] [2] [3]. | Preclinical data indicating high specificity, potentially limiting off-target effects [4] [5]. |
| Binding Mode | Non-covalent and reversible [1] [4] [2]. | Unlike covalent inhibitors (e.g., ibrutinib); allows it to bind orthogonally in a unique pocket [4]. |
| CNS Penetration | Brain-penetrant / crosses the blood-brain barrier [1] [6] [5]. | Allows the drug to target chronic inflammation inside the central nervous system (CNS). |
| Cellular Targeting | Dual inhibitor of both B-cell and microglia activation [1] [2] [5]. | Targets acute inflammation (B-cells) and chronic CNS damage (microglia). |
To help illustrate its unique mechanism, particularly its action within the central nervous system, the following diagram shows the signaling pathways this compound modulates in human microglia.
This diagram is based on a 2024 study in the Journal of Neuroinflammation, which provides specific experimental evidence on this compound's effect on human microglial signaling pathways [6].
The distinct selectivity and binding profile of this compound is supported by several experimental findings and is reflected in its clinical performance: